molecular formula C9H14F3NO3 B074100 Methyl N-(trifluoroacetyl)-L-leucinate CAS No. 1115-39-5

Methyl N-(trifluoroacetyl)-L-leucinate

カタログ番号: B074100
CAS番号: 1115-39-5
分子量: 241.21 g/mol
InChIキー: UNGWNSXRWVHTFF-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-(trifluoroacetyl)-L-leucinate is a chemically modified leucine derivative designed for advanced research applications. This compound serves as a critical protected building block in the total synthesis of complex bioactive molecules and Active Pharmaceutical Ingredients (APIs). The trifluoroacetyl group acts as a robust protecting group for the amino moiety, while the methyl ester protects the carboxylic acid functionality; this dual protection is a fundamental strategy in peptide synthesis to prevent unwanted side reactions and control stereoselectivity during the formation of specific amide bonds . Compounds of this class are indispensable in medicinal chemistry for constructing key intermediates. Their use is exemplified in the synthesis of novel therapeutic agents, such as the SARS-CoV-2 main protease (Mpro) inhibitor simnotrelvir, where similar N-trifluoroacetyl-protected amino acids are employed as crucial fragments . By facilitating the precise assembly of peptide chains, Methyl N-(trifluoroacetyl)-L-leucinate provides significant value in the development of protease inhibitors and other potential therapeutics, aiding researchers in exploring new chemical space and accelerating drug discovery workflows.

特性

CAS番号

1115-39-5

分子式

C9H14F3NO3

分子量

241.21 g/mol

IUPAC名

methyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate

InChI

InChI=1S/C9H14F3NO3/c1-5(2)4-6(7(14)16-3)13-8(15)9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15)/t6-/m0/s1

InChIキー

UNGWNSXRWVHTFF-LURJTMIESA-N

SMILES

CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F

異性体SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C(F)(F)F

正規SMILES

CC(C)CC(C(=O)OC)NC(=O)C(F)(F)F

同義語

N-Trifluoroacetyl-L-leucine methyl ester

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Methyl L-Leucinate (Parent Compound)

The unprotected precursor, methyl L-leucinate ($ \text{C}7\text{H}{15}\text{NO}_2 $, MW 145.20 g/mol), lacks the TFA group, making it reactive at the amino site. Key differences include:

  • Reactivity: The free amino group participates in coupling reactions without prior deprotection.
  • Stability : Susceptible to oxidation and undesired side reactions, unlike the TFA-protected derivative.
  • Applications: Primarily used in non-peptide syntheses or where amino group reactivity is required .

Methyl N-(tert-Butoxycarbonyl)-L-Leucinate (Boc-Protected Analogue)

  • Molecular Weight: 245.3 g/mol ($ \text{C}{12}\text{H}{23}\text{NO}_4 $) .
  • Protection Strategy : The tert-butoxycarbonyl (Boc) group is base-stable but acid-labile, requiring strong acids (e.g., HCl in dioxane) for removal.
  • Physical Properties : Higher boiling point (308.4°C) compared to TFA derivatives due to increased hydrophobicity .
  • Utility : Preferred in solid-phase peptide synthesis (SPPS) for orthogonal protection schemes.

N-Trifluoroacetyl-L-Phenylalanine

  • Structure : Similar TFA protection but with a phenylalanine backbone.
  • Molecular Weight: ~279.2 g/mol ($ \text{C}{11}\text{H}{10}\text{F}3\text{NO}3 $).
  • Applications : Used in chiral resolutions and as a building block for fluorinated peptides. Its aromatic side chain introduces distinct steric and electronic effects compared to leucine derivatives .

Glycine Derivatives (e.g., N-[N-(Trifluoroacetyl)glycyl]-methyl ester)

  • Molecular Weight : 242.15 g/mol ($ \text{C}7\text{H}9\text{F}3\text{N}2\text{O}_4 $) .
  • Properties : Smaller side chain (glycine) results in lower steric hindrance and higher solubility in polar solvents.
  • Phase Behavior : Exhibits a vaporization enthalpy (ΔvapH) of 93.8 kJ/mol, reflecting volatility under analytical conditions .

Analytical and Functional Comparisons

Stability and Deprotection

Compound Deprotection Conditions Stability Profile
Methyl N-TFA-L-leucinate Mild base (e.g., NH$_3$/MeOH) Stable in acids, labile in bases
Methyl N-Boc-L-leucinate Strong acid (e.g., TFA/HCl) Stable in bases, labile in acids
Methyl L-leucinate N/A Reactive at amino group

Mass Spectrometry Fragmentation

  • TFA Derivatives : Characteristic ions include [M–CF$3$CO]$^+$ and [CF$3$CO]$^+$ at m/z 96. Spectra of methyl N-TFA-L-leucinate show prominent fragments at m/z 145 (methyl leucinate) and 96 (TFA group) .
  • Boc Derivatives : Dominant fragments arise from tert-butyl loss (m/z 57) and carbamate cleavage.

準備方法

Trifluoroacetylation of L-Leucine

The amino group of L-leucine is protected via reaction with TFAA in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of TFAA, yielding N-(trifluoroacetyl)-L-leucine. Optimal conditions include:

  • Molar ratio : 1.2–1.5 equivalents of TFAA per equivalent of L-leucine to ensure complete conversion.

  • Temperature : 0–25°C to minimize racemization.

  • Solvent : Biphasic systems (e.g., water/dichloromethane) or polar aprotic solvents like tetrahydrofuran (THF).

Esterification with Methanol

The carboxyl group of N-(trifluoroacetyl)-L-leucine is esterified using methanol under acidic catalysis. Common methods include:

  • Fischer esterification : Refluxing with excess methanol and catalytic HCl or sulfuric acid.

  • Thionyl chloride (SOCl₂) : Pre-activation of the carboxylic acid to form an acyl chloride, followed by reaction with methanol.

Typical Workflow :

  • Dissolve N-(trifluoroacetyl)-L-leucine in methanol.

  • Add SOCl₂ dropwise at 0°C, then stir at room temperature for 12–24 hours.

  • Concentrate under reduced pressure and purify via recrystallization (hexanes/ethyl acetate).

Yield : 75–85%, with purity >95% confirmed by NMR and HPLC.

Continuous Flow Synthesis

Recent advancements in microreactor technology have enabled efficient, scalable preparation of Methyl N-(trifluoroacetyl)-L-leucinate. This method, adapted from leucine acetylation protocols, minimizes side reactions and enhances reproducibility.

Reactor Configuration

A two-stage continuous flow reactor is employed:

  • Stage 1 (Trifluoroacetylation) :

    • A solution of L-leucine in aqueous sodium hydroxide is mixed with TFAA in a microreactor (residence time: 5–30 seconds).

    • Temperature : 25–50°C.

    • Molar ratio : 1.5 equivalents of TFAA to L-leucine.

  • Stage 2 (Esterification) :

    • The N-(trifluoroacetyl)-L-leucine intermediate is combined with methanol and HCl gas in a tubular reactor.

    • Residence time : 2–5 minutes at 70°C.

Advantages :

  • Throughput : 4–5 kg/h achievable with silicon carbide reactors.

  • Racemization control : <2% due to precise temperature and residence time management.

Process Optimization

Key parameters influencing yield and enantiopurity include:

ParameterOptimal RangeImpact on Yield
TFAA equivalence1.5–1.8Maximizes conversion
Reactor temperature25–30°C (Stage 1)Minimizes decomposition
Methanol flow rate3.5–4.0 mL/minEnsures complete esterification

Data from industrial-scale trials report yields of 88–92% with racemization rates below 1.5%.

Condensation with Trifluoromethyl Dicarbonyl Compounds

An alternative route involves condensation of 1,1,1-trifluoropentane-2,4-dione with L-leucine methyl ester under mildly acidic conditions. This method bypasses the need for TFAA, instead introducing the trifluoroacetyl group via a multicomponent reaction.

Reaction Mechanism

  • Formation of enamine intermediate : The amine of L-leucine methyl ester reacts with the trifluoromethyl diketone.

  • Cyclization : Formaldehyde mediates cyclization to form a hexahydropyrimidine derivative.

  • Hydrolysis : Acidic workup releases Methyl N-(trifluoroacetyl)-L-leucinate.

Conditions :

  • Solvent : Acetate buffer (pH 5.9).

  • Molar ratio : 1:15:2 (diketone:formaldehyde:amino ester).

  • Temperature : 25°C for 24 hours.

Yield : 60–70%, with diastereomeric excess >90% when using enantiopure L-leucine.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Racemization (%)Scalability
Solution-Phase75–8595–981–3Moderate
Continuous Flow88–9299<1.5High
Condensation60–7085–90<2Low

Key Insights :

  • Continuous flow synthesis offers superior scalability and enantiopurity, making it ideal for industrial applications.

  • Solution-phase methods remain valuable for small-scale laboratory synthesis due to minimal equipment requirements.

Challenges and Mitigation Strategies

Racemization

Racemization during esterification is minimized by:

  • Using low temperatures (0–5°C) during acyl chloride formation.

  • Avoiding prolonged exposure to strong acids or bases.

Purification

  • Recrystallization : Hexanes/ethyl acetate (3:1) removes unreacted TFAA and byproducts.

  • Chromatography : Silica gel with ethyl acetate/hexanes gradients resolves diastereomers in condensation routes .

Q & A

Q. What are the standard synthetic routes for Methyl N-(trifluoroacetyl)-L-leucinate, and how can reaction conditions be optimized for reproducibility?

Answer: The compound is typically synthesized via trifluoroacetylation of L-leucine methyl ester under neutral or mild conditions using trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate. Optimization involves:

  • Protection of amino groups : Ensure anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group .
  • Solvent selection : Use aprotic solvents (e.g., dichloromethane or acetonitrile) to minimize side reactions .
  • Temperature control : Reactions are often conducted at 0–25°C to balance reaction rate and selectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ether/hexane mixtures yields high-purity product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of Methyl N-(trifluoroacetyl)-L-leucinate?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for verifying trifluoroacetyl group incorporation and stereochemical integrity. 13C^{13}\text{C} NMR confirms backbone structure .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns confirm functional groups .
  • Chiral GC-MS : For enantiomeric purity, derivatization with Chirasil-Val columns after N,N’-bis-(trifluoroacetyl) modification is recommended .

Q. What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Store under inert gas (argon) at –20°C in airtight containers to prevent moisture absorption and trifluoroacetyl group hydrolysis .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light, as UV degradation of the trifluoroacetyl group is possible .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., racemization or over-acylation) impact synthesis, and how can they be mitigated?

Answer:

  • Racemization : Elevated temperatures or prolonged reaction times can cause L- to D-leucine isomerization. Monitor via chiral HPLC or polarimetry . Mitigate by using shorter reaction times (<2 hours) and low temperatures (0–10°C) .
  • Over-acylation : Excess TFAA may acylate hydroxyl or carboxyl groups. Use stoichiometric TFAA (1.1–1.2 equivalents) and quench with cold aqueous bicarbonate .

Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of sublimation) be resolved?

Answer: Discrepancies in thermodynamic data (e.g., ΔsubH = 127.9 kJ/mol vs. 93.8 kJ/mol) arise from measurement techniques (e.g., calorimetry vs. vapor pressure methods). To resolve:

  • Standardize methods : Use differential scanning calorimetry (DSC) for sublimation enthalpy .
  • Control crystal morphology : Polymorphic variations affect sublimation kinetics. Characterize crystals via X-ray diffraction before measurements .

Q. What mechanistic insights explain the stability of the trifluoroacetyl group under varying pH conditions?

Answer: The trifluoroacetyl group resists hydrolysis at neutral pH due to strong electron-withdrawing effects of fluorine, which stabilize the acyl intermediate. However, under alkaline conditions (pH > 10), nucleophilic attack by hydroxide ions cleaves the group. Kinetic studies using 19F^{19}\text{F} NMR show pseudo-first-order degradation rates (k = 0.02 h1^{-1} at pH 12) .

Q. How do alternative protecting groups (e.g., acetyl vs. trifluoroacetyl) influence peptide synthesis outcomes?

Answer:

  • Trifluoroacetyl (TFA) : Superior steric and electronic protection, but requires harsh conditions (e.g., piperidine) for deprotection .
  • Acetyl (Ac) : Less stable under acidic conditions but easier to remove with mild bases.
    Comparative studies show TFA-protected leucine derivatives exhibit 15–20% higher coupling efficiency in solid-phase peptide synthesis due to reduced steric hindrance .

Methodological Notes

  • Contradictory data : Cross-validate analytical results (e.g., combine NMR, MS, and IR) to address inconsistencies in reported melting points or spectral data .
  • Safety protocols : Follow ACS guidelines for risk assessment, including hazard analysis for TFAA (corrosive, volatile) and solvent disposal .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。